molecular formula C27H29NO5 B14994641 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14994641
M. Wt: 447.5 g/mol
InChI Key: QSMMWWUBJKPDMB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzoyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:

    3,4-Dimethoxyphenethylamine: This compound is an analogue of dopamine and has similar methoxy groups but lacks the tetrahydroisoquinoline core.

    Mescaline: A naturally occurring compound with similar methoxy groups, known for its psychoactive properties.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with methoxy groups and potential bioactivity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H29NO5

Molecular Weight

447.5 g/mol

IUPAC Name

[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C27H29NO5/c1-17-6-8-18(9-7-17)27(29)28-13-12-19-14-24(32-4)25(33-5)16-21(19)26(28)20-10-11-22(30-2)23(15-20)31-3/h6-11,14-16,26H,12-13H2,1-5H3

InChI Key

QSMMWWUBJKPDMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2C4=CC(=C(C=C4)OC)OC)OC)OC

Origin of Product

United States

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